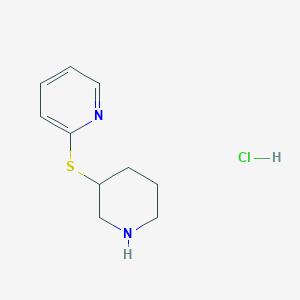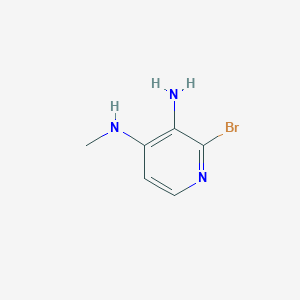
SaxS,S-BOBPHOS
Descripción general
Descripción
SaxS, S-BOBPHOS is a compound that combines the techniques of Small-Angle X-ray Scattering (SAXS) and S-BOBPHOS . SAXS is a technique used in material science to determine molecular structure and size . S-BOBPHOS (Spiro-Bis(oxazoline) Phosphorus Ligand) is a chiral ligand used in various applications.
Synthesis Analysis
SAXS is a non-invasive reciprocal space characterization technique that provides statistically representative microstructural information about a material . It is used to probe the microstructure of nanoporous materials . The SAXS method is accurate, non-destructive, and usually requires only a minimum of sample preparation .Molecular Structure Analysis
SAXS has proven valuable in advancing structure determination of RNAs as a complementary method, which is also applicable to large-sized RNAs . It can determine nanoparticle size distributions, resolve the size and shape of (monodisperse) macromolecules, determine pore sizes, characteristic distances of partially ordered materials, and much more .Chemical Reactions Analysis
SAXS is used for the determination of the microscale or nanoscale structure of particle systems in terms of such parameters as averaged particle sizes, shapes, distribution, and surface-to-volume ratio . It can study not only particles but also the structure of ordered systems like lamellae, and fractal-like materials .Physical And Chemical Properties Analysis
SAXS is capable of delivering structural information of dimensions between 1 and 100 nm, and of repeat distances in partially ordered systems of up to 150 nm . It is typically done using hard X-rays with a wavelength of 0.07 – 0.2 nm .Aplicaciones Científicas De Investigación
1. Structural Analysis of Biomolecules
Small-angle X-ray scattering (SAXS) is extensively used for structural analysis of biological macromolecules like proteins, nucleic acids, and their complexes in solution. SAXS provides insights into the overall shape, conformation, and assembly state of these macromolecules. This technique is particularly valuable for studying flexible systems, including intrinsically disordered proteins (IDPs). It's often used synergistically with high-resolution methods like X-ray crystallography and NMR for comprehensive structural characterization (Kikhney & Svergun, 2015).
2. Analysis of Dynamic Macromolecular Assemblies
SAXS is changing the understanding of biological structures by revealing dynamic macromolecular conformations and assemblies in solution. It provides information on thermodynamic ensembles and helps define biological mechanisms, particularly in the context of RNA riboswitches, ribozymes, and DNA-protein complexes (Rambo & Tainer, 2010).
3. High-Throughput Structural Analyses
SAXS is an enabling technology for high-throughput analysis of protein structure in solution. It allows for distinguishing aggregated and unfolded proteins, defining global structural parameters, and determining shapes and similar structures for unknown biomolecules. This high-throughput capability is crucial in bridging gaps between genomics, proteomics, and structural biology (Hura et al., 2009).
4. Comprehensive Structural Characterizations
SAXS plays a significant role in the structural characterization of biological macromolecular complexes under physiological conditions. It has been instrumental in extending data analysis to the super-resolution regime and is pivotal in hybrid structural methods, combining SAXS data with NMR and single-molecule FRET for enhanced structure refinement (Rambo & Tainer, 2013).
5. Study of Biomolecular Flexibility and Dynamics
Combining SAXS with other techniques like NMR offers a comprehensive approach to characterize biomacromolecular solutions, especially in understanding their flexibility and dynamics. SAXS is ideal for studying overall structure and interactions, while NMR provides atomic-resolution detail, making their joint application highly beneficial for a thorough structural analysis (Mertens & Svergun, 2017).
6. Structural Studies in Materials Science
SAXS has also found applications in materials science, particularly in the study of amorphous and microcrystalline silicon and SiGe alloys used in solar cell materials. It is utilized to determine microstructure, including voids, alloy segregation, and partial microcrystallinity, which are critical in understanding and improving solar cell performance (Williamson, 2003).
Direcciones Futuras
The future research of SAXS should focus on extending machine time, simplifying SAXS data treatment, optimizing modeling methods in order to achieve an integrated structural biology based on SAXS as a practical tool for investigating the structure-function relationship of biomacromolecules in the food industry .
Propiedades
IUPAC Name |
4,8-ditert-butyl-6-[[(2S,5S)-2,5-diphenylphospholan-1-yl]methoxy]-1,2,10,11-tetramethylbenzo[d][1,3,2]benzodioxaphosphepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H50O3P2/c1-26-23-32(40(5,6)7)38-36(28(26)3)37-29(4)27(2)24-33(41(8,9)10)39(37)44-46(43-38)42-25-45-34(30-17-13-11-14-18-30)21-22-35(45)31-19-15-12-16-20-31/h11-20,23-24,34-35H,21-22,25H2,1-10H3/t34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDUDCHTDZHIKW-PXLJZGITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4C(CCC4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1C)C3=C(C(=CC(=C3OP(O2)OCP4[C@@H](CC[C@H]4C5=CC=CC=C5)C6=CC=CC=C6)C(C)(C)C)C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H50O3P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SaxS,S-BOBPHOS | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)
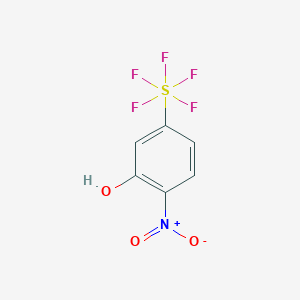
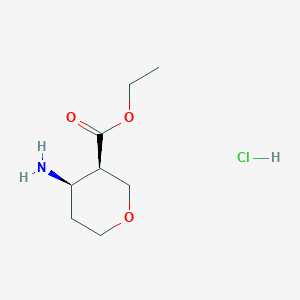
![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)
![4-chloro-1-(4-methoxybenzyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1456755.png)

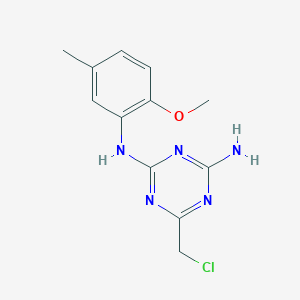
![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)
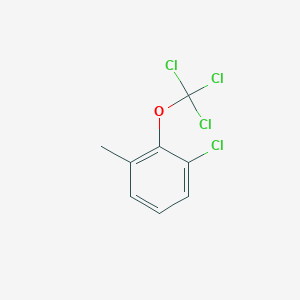
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)
